Ethyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester
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Overview
Description
Ethyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is a complex organic compound that features a unique combination of functional groups This compound is notable for its inclusion of a boronic ester group, which is often utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of 3-fluorobenzyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. This reaction forms the boronic ester intermediate.
Introduction of the Carbamate Group: The boronic ester intermediate is then reacted with tert-butyl chloroformate and a base like triethylamine to introduce the carbamate group, forming the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium acetate and triethylamine, used in various steps of the synthesis.
Solvents: Common solvents include tetrahydrofuran (THF) and dichloromethane (DCM).
Major Products
Aryl or Vinyl Compounds: Formed from coupling reactions.
Amines: Formed from the hydrolysis of the carbamate group.
Scientific Research Applications
Ethyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Ethyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester is primarily based on its functional groups:
Boronic Ester Group: Participates in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Fluoro Group: Enhances the compound’s reactivity in nucleophilic aromatic substitution reactions.
Carbamate Group: Can be hydrolyzed to release amines, which may interact with biological targets.
Comparison with Similar Compounds
Ethyl-[3-fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester can be compared with similar compounds such as:
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
These compounds share the boronic ester group but differ in other functional groups, which can influence their reactivity and applications. The unique combination of fluoro and carbamate groups in this compound makes it particularly versatile in various chemical reactions and applications.
Properties
Molecular Formula |
C20H31BFNO4 |
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Molecular Weight |
379.3 g/mol |
IUPAC Name |
tert-butyl N-ethyl-N-[[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C20H31BFNO4/c1-9-23(17(24)25-18(2,3)4)13-14-10-15(12-16(22)11-14)21-26-19(5,6)20(7,8)27-21/h10-12H,9,13H2,1-8H3 |
InChI Key |
QCWSFRAJUWIIPV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)CN(CC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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